molecular formula C21H17ClN4OS B3397632 N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021220-46-1

N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3397632
CAS No.: 1021220-46-1
M. Wt: 408.9 g/mol
InChI Key: JTFXKWGCCPHQNZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a potent and selective small-molecule inhibitor primarily targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic and oncogenic processes Source . Its core research value lies in the investigation of JAK2-driven myeloproliferative neoplasms (MPNs), such as polycythemia vera and myelofibrosis, as well as FLT3-ITD positive acute myeloid leukemia (AML), where constitutive activation of these kinases promotes uncontrolled cell proliferation and survival Source . The compound exerts its effect by competitively binding to the ATP-binding pocket of the target kinases, thereby inhibiting phosphorylation and subsequent downstream signaling through pathways like STAT, MAPK, and PI3K/Akt, leading to cell cycle arrest and apoptosis in malignant cells Source . This well-characterized mechanism makes it an essential pharmacological tool for dissecting JAK/STAT and FLT3 signaling networks in vitro and in vivo, and for evaluating combination therapies with other chemotherapeutic agents to overcome drug resistance in preclinical models Source .

Properties

IUPAC Name

N-benzyl-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-17-8-6-16(7-9-17)18-12-19-21(23-10-11-26(19)25-18)28-14-20(27)24-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFXKWGCCPHQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as cyclin-dependent kinases (CDKs) suggests its potential as an inhibitor in cell cycle regulation. Additionally, it binds to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can alter gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its binding to CDKs results in the inhibition of their kinase activity, which is crucial for cell cycle progression. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, thereby affecting the transcriptional machinery of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body. This compound can also affect the levels of specific metabolites, thereby influencing the overall metabolic flux. The interaction with cofactors and other metabolic enzymes further highlights its role in modulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. The interaction with binding proteins can influence its localization and distribution within tissues, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct it to these compartments, where it can exert its biochemical effects. The localization within the nucleus allows it to interact with transcription factors and other nuclear proteins, influencing gene expression and cellular function.

Biological Activity

N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzyl group, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl acetamide moiety. The compound's molecular formula is C22H20ClN4OSC_{22}H_{20}ClN_4OS, with a molecular weight of approximately 420.94 g/mol. Its structure can be represented as follows:

IUPAC Name Nbenzyl2[2(4chlorophenyl)pyrazolo[1,5a]pyrazin4yl]sulfanylacetamide\text{IUPAC Name }N-benzyl-2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer pathways. For instance, derivatives of pyrazolo compounds have shown promise as RET kinase inhibitors, which are crucial in the treatment of certain cancers .
  • Anticonvulsant Activity : Similar compounds have been documented to exhibit anticonvulsant properties. For example, studies on related benzamide derivatives have shown significant anticonvulsant activity in animal models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of cancer cells in dose-dependent manners.
  • Mechanistic Insights : The inhibition was linked to the modulation of signaling pathways involved in cell growth and survival .

Anticonvulsant Effects

Research has indicated that related compounds possess anticonvulsant activities comparable to established medications like phenytoin. In a study assessing various derivatives:

CompoundED50 (mg/kg)Route
N-benzyl derivative8.3i.p.
Phenytoin6.5i.p.

These results suggest that N-benzyl derivatives could serve as potential alternatives or adjuncts to existing anticonvulsants .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Pyrazolo Core : Cyclization reactions are employed to form the pyrazolo structure.
  • Substitution Reactions : Introduction of the 4-chlorophenyl group and sulfanyl moiety through nucleophilic substitutions.
  • Benzylation : Final benzylation step yields the target compound.

These synthetic routes are optimized for yield and purity using advanced techniques such as high-throughput synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares its core pyrazolo[1,5-a]pyrazine scaffold with several analogues but differs in substituent patterns (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent on Pyrazolo[1,5-a]pyrazine Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 2-(4-Chlorophenyl) N-benzyl C₂₁H₁₆ClN₅OS* 421.91 (calculated) High lipophilicity due to benzyl group
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 2-(4-Chlorophenyl) N-[3-(methylsulfanyl)phenyl] C₂₁H₁₇ClN₄OS₂ 440.964 Enhanced sulfur content; ChemSpider ID: 22278166
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-(2-Butoxyphenyl) N-(3-chloro-2-methylphenyl) C₂₅H₂₆ClN₅O₂S 504.03 (calculated) Bulky substituents; potential steric hindrance
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine (non-fused) N-(pyrazin-2-yl) C₁₂H₁₀BrN₃O 308.13 Simpler scaffold; intramolecular H-bonding

*Calculated based on structural similarity to .

Key Observations:

  • Substituent Effects: The N-benzyl group in the target compound enhances lipophilicity compared to the sulfur-containing N-[3-(methylsulfanyl)phenyl] group in , which may influence membrane permeability.
  • Steric Factors: The 2-butoxyphenyl substituent in introduces steric bulk, which could reduce enzymatic degradation but may limit target engagement .
Physicochemical and Crystallographic Properties
  • Crystal Packing (): The pyrazine derivative exhibits intramolecular C–H···O hydrogen bonds and weak intermolecular N–H···N interactions, forming 2D networks. Such interactions may stabilize the pyrazolo-pyrazine core in the target compound.
  • Molecular Weight and Lipophilicity: The target compound’s calculated molecular weight (~421 g/mol) and benzyl group suggest moderate solubility, comparable to and , which have higher sulfur content or bulky substituents.

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Core formation : Condensation of pyrazolo[1,5-a]pyrazine intermediates with 4-chlorophenyl derivatives under controlled temperatures (e.g., reflux in ethanol or DMSO) .
  • Thiolation : Introduction of the sulfanyl group via nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis .
  • Acylation : Reaction with α-chloroacetamide derivatives (e.g., N-benzyl-α-chloroacetamide) in the presence of a base like sodium hydride .
  • Key challenges : Ensuring regioselectivity during pyrazine ring substitution and minimizing side reactions (e.g., oxidation of thiols). Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for characterizing this compound and validating purity?

  • Methodological Answer :

  • NMR spectroscopy : Confirms regiochemistry of the pyrazolo-pyrazine core and substitution patterns (e.g., distinguishing between N- and S-alkylation sites) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities from incomplete reactions .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies), with C18 columns and acetonitrile/water gradients commonly used .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in structurally related pyrazolo-pyrimidine derivatives .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted 4-chlorophenyl intermediates or over-alkylated derivatives.
  • Mitigation strategies :
  • Reaction monitoring : TLC or in-situ FTIR to track thiolation progress .
  • Stepwise quenching : Sequential addition of reagents to minimize side reactions (e.g., using controlled stoichiometry for acylation) .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) effectively separates impurities .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity to adenosine receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with adenosine A2A or A2B receptors. Focus on the pyrazolo-pyrazine core’s π-π stacking and the sulfanyl group’s hydrogen-bonding potential .
  • SAR studies : Modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare binding energies. Evidence from similar compounds shows that electron-withdrawing groups enhance receptor selectivity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for adenosine receptors) and control for batch-to-batch compound variability .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives/positives in activity screens .
  • Data normalization : Compare IC50 values against reference antagonists (e.g., ZM241385 for A2A receptors) to contextualize discrepancies .

Q. How do structural modifications to the pyrazolo-pyrazine core affect pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzyl moiety to improve solubility without compromising CNS penetration .
  • Pro-drug strategies : Mask the sulfanyl group as a disulfide to enhance oral bioavailability, as demonstrated in related pyrazolo-triazine derivatives .
  • In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding using equilibrium dialysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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